molecular formula C18H18N4O2S B11669561 N'-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide

N'-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide

Cat. No.: B11669561
M. Wt: 354.4 g/mol
InChI Key: VOXZZYNZOIIPRV-MINACNRQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide typically involves the condensation of appropriate aldehydes and hydrazides under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

The production process involves stringent quality control measures to ensure the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

N’-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products

The major products formed from these reactions include furanones, amines, and substituted benzimidazoles .

Scientific Research Applications

N’-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The furan ring and benzimidazole moiety are known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide
  • N’-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide

Uniqueness

The uniqueness of N’-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide lies in its combination of a furan ring, benzimidazole moiety, and hydrazide group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H18N4O2S/c1-13(10-14-6-5-9-24-14)11-19-21-17(23)12-25-18-20-15-7-3-4-8-16(15)22(18)2/h3-11H,12H2,1-2H3,(H,21,23)/b13-10+,19-11+

InChI Key

VOXZZYNZOIIPRV-MINACNRQSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C

Canonical SMILES

CC(=CC1=CC=CO1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C

Origin of Product

United States

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